MK-8745

Catalog No.
S548245
CAS No.
M.F
C20H19ClFN5OS
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-8745

Product Name

MK-8745

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

The exact mass of the compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone is 431.09829 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-8745 is a highly potent, ATP-competitive small-molecule inhibitor of Aurora A kinase, featuring an in vitro IC50 of approximately 0.6 nM. In procurement and assay design, it is primarily selected for its quantitatively validated target specificity (>1,000-fold over Aurora B), which allows researchers to isolate Aurora A-dependent mitotic processes—such as centrosome maturation and spindle assembly—without confounding interference from Aurora B. The compound is highly soluble in DMSO (up to 86 mg/mL) and compatible with standard in vivo formulation vehicles including PEG300/Tween 80 and corn oil, making it a processable and reliable tool for both in vitro biochemical profiling and preclinical xenograft models .

Substituting MK-8745 with less selective Aurora A inhibitors, such as MLN8237 (Alisertib) or MLN8054, frequently compromises assay integrity due to narrow selectivity windows. Because the active sites of Aurora A and Aurora B are nearly identical, compounds with low selectivity (e.g., 11- to 27-fold) easily cross-react with Aurora B at working concentrations, inducing unintended polyploidy and masking true Aurora A phenotypes. Furthermore, alternative tool compounds like Genentech Aurora Inhibitor 1 exhibit significant off-target cytotoxicity in standard cell lines within 24 hours, confounding viability readouts. Procurement of MK-8745 ensures a >1,000-fold selectivity margin in specific biochemical assays, providing a robust workflow fit that eliminates the need for extreme concentration titration to maintain target specificity [1].

Expanded Biochemical Selectivity Window for Assay Robustness

In quantitative biochemical profiling, MK-8745 demonstrates an exceptionally wide selectivity window for Aurora A over Aurora B/INCENP, achieving a 1,030-fold preference. In direct comparison, the widely used clinical compound MLN8237 (Alisertib) exhibits only a 27-fold selectivity, and MLN8054 shows an 11-fold selectivity under identical assay conditions. This massive difference in selectivity margins means that MK-8745 can be applied across a broader concentration range in cellular assays without inadvertently triggering Aurora B inhibition [1].

Evidence DimensionSelectivity fold (Aurora A vs. Aurora B/INCENP)
Target Compound Data1,030-fold selectivity
Comparator Or BaselineMLN8237 (27-fold) and MLN8054 (11-fold)
Quantified Difference~38x greater selectivity margin than MLN8237
ConditionsIn vitro kinase assay measuring inhibition constants (Ki)

A wider selectivity window drastically improves mainstream laboratory workflow fit by reducing the need for precise micro-titration to avoid off-target effects.

Avoidance of Off-Target Cytotoxicity in Standard Cell Lines

Tool compound selection often hinges on avoiding non-specific toxicity that confounds phenotypic readouts. When tested in standard laboratory cell lines (HeLa, U2OS, and RPE1), MK-8745 achieves specific Aurora A inhibition (evidenced by loss of pLATS2 labeling) without causing rapid, non-specific cell death. In contrast, Genentech Aurora Inhibitor 1, despite having a similar sub-nanomolar potency against Aurora A, induces significant off-target apoptotic cell death and reduced proliferation within 24 hours of treatment. MK-8745 maintains cell viability over this acute window, allowing for accurate measurement of target-specific cell cycle arrest [1].

Evidence DimensionOff-target acute cytotoxicity (24 hours)
Target Compound DataMaintains viability; specific G2/M arrest
Comparator Or BaselineGenentech Aurora Inhibitor 1 (Significant off-target apoptosis)
Quantified DifferenceComplete avoidance of acute non-specific toxicity
ConditionsHeLa, U2OS, and RPE1 cell lines, 24-hour treatment

Eliminating off-target toxicity ensures that observed apoptotic or cell-cycle events are strictly due to Aurora A inhibition, ensuring high reproducibility in phenotypic screening.

Precise Conformational Locking (DFG-out State) for Structural Assays

MK-8745 acts as a Type I inhibitor but exhibits a strong preference for the DFG-out inactive conformation of Aurora A, driven by its mid-picomolar binding affinity. While standard DFG-in inhibitors (like SNS-314) show negative cooperativity with the Aurora A activator TPX2, MK-8745 effectively locks the kinase in the DFG-out state, maintaining strong binding even in the presence of TPX2. This distinct conformational bias provides a structural precision that broader Type I inhibitors lack, making it a highly suitable tool for dissecting allosteric regulation in Aurora A [1].

Evidence DimensionConformational state preference
Target Compound DataStrong DFG-out state preference (mid-picomolar KD)
Comparator Or BaselineSNS-314 (DFG-in preference, negative cooperativity)
Quantified DifferenceDistinct allosteric locking vs. competitive displacement
ConditionsQuantitative TR-FRET conformational profiling of Aurora A

Procurement of MK-8745 is essential for structural biology workflows requiring the stabilization of the DFG-out inactive state of Aurora A.

p53-Dependent Phenotypic Fidelity in Cancer Models

Non-selective Aurora A/B inhibitors induce polyploidy across all cell types, masking the true consequence of isolated Aurora A inhibition. MK-8745's high selectivity allows it to reveal a strict p53-dependent phenotype: in p53 wild-type cells (e.g., HCT116 p53+/+), MK-8745 induces apoptosis, whereas in p53-null variants, it induces polyploidy. Dual inhibitors fail to differentiate these pathways because their Aurora B cross-reactivity forces polyploidy regardless of p53 status. This makes MK-8745 an indispensable reagent for evaluating p53-mediated drug resistance [1].

Evidence DimensionPhenotypic readout based on p53 status
Target Compound DataApoptosis (p53 wt) vs. Polyploidy (p53 null)
Comparator Or BaselineNon-selective Aurora A/B inhibitors (Polyploidy in both)
Quantified DifferenceDistinct bifurcation of cell fate based on target specificity
ConditionsHCT116 isogenic cell lines (p53+/+ vs p53-/-), 5 µM treatment

For oncology procurement, this compound provides a reliable method to stratify cellular responses based on p53 status, which is impossible with less selective benchmark inhibitors.

High-Fidelity Mitotic Pathway Dissection

Because MK-8745 possesses a >1,000-fold selectivity window over Aurora B, it is a highly effective tool for live-cell imaging and biochemical assays isolating Aurora A functions, such as centrosome maturation and G2 duration. It prevents the confounding polyploidy and cytokinesis failure typically introduced by MLN8237 or dual inhibitors [1].

p53-Dependent Drug Resistance Modeling

MK-8745 is highly suited for oncology workflows evaluating how p53 status dictates cellular fate following kinase inhibition. Its strict target specificity allows researchers to reliably induce apoptosis in p53 wild-type models or polyploidy in p53-null models, providing a clean phenotypic readout that non-selective inhibitors cannot achieve [2].

Allosteric Kinase Profiling and Structural Assays

Due to its strong binding preference for the DFG-out conformation of Aurora A, MK-8745 is a highly suitable reagent for structural biology and TR-FRET assays. It allows researchers to lock the kinase in a specific inactive state, facilitating the study of TPX2-mediated allosteric activation and the development of next-generation conformation-specific inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.0982873 g/mol

Monoisotopic Mass

431.0982873 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shionome Y, Yan L, Liu S, Saeki T, Ouchi T. Integrity of p53 associated pathways determines induction of apoptosis of tumor cells resistant to Aurora-A kinase inhibitors. PLoS One. 2013;8(1):e55457. doi: 10.1371/journal.pone.0055457. Epub 2013 Jan 31. PubMed PMID: 23383195; PubMed Central PMCID: PMC3561291.
2: Nair JS, Ho AL, Schwartz GK. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Cycle. 2012 Feb 15;11(4):807-17. doi: 10.4161/cc.11.4.19323. Epub 2012 Feb 15. PubMed PMID: 22293494; PubMed Central PMCID: PMC3318110.
3: Chowdhury A, Chowdhury S, Tsai MY. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leuk Lymphoma. 2012 Mar;53(3):462-71. doi: 10.3109/10428194.2011.619018. Epub 2011 Oct 24. PubMed PMID: 21879811.

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